alpha-D-Galactopyranose, pentabutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Galactopyranose, pentabutanoate is a derivative of alpha-D-Galactopyranose, a monosaccharide that is a constituent of many polysaccharides
Preparation Methods
The synthesis of alpha-D-Galactopyranose, pentabutanoate typically involves the esterification of alpha-D-Galactopyranose with butanoic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the reactants under reflux to drive the esterification to completion .
Industrial production methods for such esters often involve similar esterification reactions but on a larger scale, with continuous removal of water to shift the equilibrium towards the ester product. The use of more efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Alpha-D-Galactopyranose, pentabutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the butanoate groups with other functional groups. For example, treatment with ammonia can yield the corresponding amides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
Alpha-D-Galactopyranose, pentabutanoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: This compound can be used to investigate the metabolic pathways of esterified sugars in biological systems.
Medicine: Research into its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release the active drug.
Industry: It is used in the synthesis of biodegradable polymers and as an intermediate in the production of various fine chemicals.
Mechanism of Action
The mechanism of action of alpha-D-Galactopyranose, pentabutanoate involves the hydrolysis of the ester bonds to release alpha-D-Galactopyranose and butanoic acid. This hydrolysis can be catalyzed by esterases and other enzymes in biological systems. The released alpha-D-Galactopyranose can then enter various metabolic pathways, while butanoic acid can be further metabolized or utilized in other biochemical processes .
Comparison with Similar Compounds
Alpha-D-Galactopyranose, pentabutanoate can be compared with other esterified sugars such as:
Alpha-D-Glucopyranose, pentaacetate: Similar esterification but with acetate groups instead of butanoate.
Beta-D-Galactopyranose, pentabutanoate: Similar structure but with a different anomeric configuration.
Alpha-D-Mannopyranose, pentabutanoate: Similar esterification but with mannose instead of galactose.
The uniqueness of this compound lies in its specific ester groups and the resulting chemical properties, which can influence its reactivity and applications in various fields .
Properties
CAS No. |
125161-50-4 |
---|---|
Molecular Formula |
C26H42O11 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetra(butanoyloxy)oxan-2-yl]methyl butanoate |
InChI |
InChI=1S/C26H42O11/c1-6-11-18(27)32-16-17-23(34-19(28)12-7-2)24(35-20(29)13-8-3)25(36-21(30)14-9-4)26(33-17)37-22(31)15-10-5/h17,23-26H,6-16H2,1-5H3/t17-,23+,24+,25-,26-/m1/s1 |
InChI Key |
URBLVNWOCAGFPV-JKYBTISASA-N |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Canonical SMILES |
CCCC(=O)OCC1C(C(C(C(O1)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.